molecular formula C20H25N3O4S B2863995 N-(4-methylbenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251562-15-8

N-(4-methylbenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2863995
CAS No.: 1251562-15-8
M. Wt: 403.5
InChI Key: BEGJYBRDUMRRKJ-UHFFFAOYSA-N
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Description

This compound features a pyridinone core substituted with a piperidin-1-ylsulfonyl group at position 3 and an acetamide moiety linked to a 4-methylbenzyl group.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16-7-9-17(10-8-16)14-21-19(24)15-22-11-5-6-18(20(22)25)28(26,27)23-12-3-2-4-13-23/h5-11H,2-4,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGJYBRDUMRRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Key Compounds :

N-(4-fluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (): Differs in the aromatic substituent (4-fluorophenyl vs. 4-methylbenzyl). Synonyms suggest shared core structure, but activity data are unspecified .

N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide ():

  • Chlorine substituent increases molecular weight and lipophilicity, possibly enhancing blood-brain barrier penetration.
  • Discontinued status may indicate suboptimal efficacy or toxicity in preclinical studies .

Table 1: Substituent Impact on Properties

Compound Aromatic Group Molecular Weight (Est.) Key Features
Target Compound 4-methylbenzyl ~450–500 Balanced lipophilicity, metabolic stability
4-Fluorophenyl analog 4-fluorophenyl ~430–480 Enhanced polarity, longer half-life
3-Chlorophenyl analog 3-chlorophenyl ~470–520 Higher lipophilicity, potential CNS activity

Analogs with Modified Heterocyclic Cores

Key Compounds :

AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) (): Features a cyano group and methoxyphenyl substitution on the pyridinone ring. Bromine substituent may improve binding affinity but increase molecular weight .

Quinoline-based Acetamides (): Examples include compounds with tetrahydropyran and indole substituents (e.g., molecular weights 524–602). Larger, rigid structures may reduce solubility but improve target specificity in kinase or protease inhibition .

Table 2: Core Structure Comparison

Compound Core Structure Molecular Weight Biological Activity
Target Compound Pyridinone ~450–500 Hypothesized enzyme inhibition
AMC3 Pyridinone ~480–520 FPR modulation
Quinoline derivatives Quinoline 524–602 Kinase/protease inhibition (inferred)

Functional Group Variations in Acetamide Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():

  • Quinazoline dione core confers anticonvulsant activity via GABA receptor interaction.
  • Dichlorophenyl group enhances halogen bonding but may increase hepatotoxicity risk .

2-(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide (): Pyrimidine dione core with phenoxyphenyl group shows antiviral activity against cytomegalovirus. Phenoxy group improves solubility but reduces CNS penetration compared to alkyl substituents .

Table 3: Functional Group Influence

Compound Functional Group Activity Profile
Target Compound Sulfonylpiperidine Enzyme inhibition (hypothesized)
Quinazoline dione analog Quinazoline dione Anticonvulsant
Pyrimidine dione analog Pyrimidine dione Antiviral

Research Findings and Implications

  • Sulfonylpiperidine Role: The sulfonyl group in the target compound and analogs (e.g., –11) enhances binding to serine proteases or kinases through hydrogen bonding, a feature absent in non-sulfonated derivatives .
  • Substituent Optimization : The 4-methylbenzyl group in the target compound may offer superior metabolic stability over halogenated analogs, as methyl groups are less prone to oxidative metabolism than halogens .
  • Therapeutic Potential: Structural parallels to FPR modulators () and antiviral agents () suggest unexplored applications in immunology or virology.

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